molecular formula C14H12ClN3O B3032483 2-chloro-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide CAS No. 19680-35-4

2-chloro-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide

Cat. No.: B3032483
CAS No.: 19680-35-4
M. Wt: 273.72 g/mol
InChI Key: GZRJHDPHDCWZFA-UHFFFAOYSA-N
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Description

2-chloro-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide is an organic compound with the molecular formula C14H12ClN3O. It is a derivative of acetanilide, where the acetamide group is substituted with a 2-chloro group and a 4-[(E)-phenyldiazenyl]phenyl group. This compound is known for its applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide typically involves the following steps:

    Diazotization and Coupling Reaction: The synthesis begins with the diazotization of aniline to form a diazonium salt. This is achieved by treating aniline with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures. The resulting diazonium salt is then coupled with 4-aminophenylacetic acid to form the azo compound.

    Chlorination: The azo compound is then chlorinated using thionyl chloride (SOCl2) to introduce the chloro group at the 2-position of the acetamide moiety.

    Acetylation: Finally, the chlorinated azo compound is acetylated using acetic anhydride (Ac2O) to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems and continuous flow reactors can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Reduction Reactions: The azo group can be reduced to form the corresponding hydrazo compound.

    Oxidation Reactions: The compound can undergo oxidation to form nitroso or nitro derivatives.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), and a suitable solvent like dimethylformamide (DMF) or ethanol.

    Reduction Reactions: Common reducing agents include sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

Major Products Formed

    Substitution Reactions: Formation of new derivatives with different functional groups.

    Reduction Reactions: Formation of hydrazo compounds.

    Oxidation Reactions: Formation of nitroso or nitro derivatives.

Scientific Research Applications

2-chloro-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide has several scientific research applications:

    Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.

    Material Science: The compound is used in the development of advanced materials, such as azo dyes and pigments, due to its chromophoric properties.

    Biological Studies: It serves as a model compound in studying the interactions of azo compounds with biological systems, including enzyme inhibition and protein binding studies.

    Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, such as carbonic anhydrase, and inhibit their activity. It can also bind to proteins and alter their function.

    Pathways Involved: The compound can affect various cellular pathways, including those involved in cell proliferation, apoptosis, and signal transduction. Its azo group can undergo bioreduction to form reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-phenylacetamide: A simpler derivative without the azo group.

    4-chloro-N-(2-chloroethanoyl)aniline: A compound with a similar acetamide structure but different substituents.

    N-(4-ethoxyphenyl)-2-chloroacetamide: A compound with an ethoxy group instead of the azo group.

Uniqueness

2-chloro-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide is unique due to its azo group, which imparts distinct chromophoric properties and reactivity. This makes it valuable in applications such as dye synthesis and as a precursor for bioactive compounds. Its ability to undergo various chemical transformations also enhances its versatility in synthetic chemistry.

Properties

IUPAC Name

2-chloro-N-(4-phenyldiazenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O/c15-10-14(19)16-11-6-8-13(9-7-11)18-17-12-4-2-1-3-5-12/h1-9H,10H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZRJHDPHDCWZFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30309699, DTXSID201038531
Record name SBB041705
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30309699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetamide, 2-chloro-N-[4-(phenylazo)phenyl]-, (E)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201038531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19680-35-4, 115152-90-4
Record name NSC213643
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=213643
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name SBB041705
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30309699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetamide, 2-chloro-N-[4-(phenylazo)phenyl]-, (E)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201038531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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